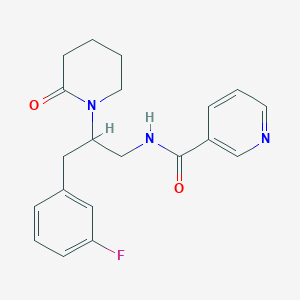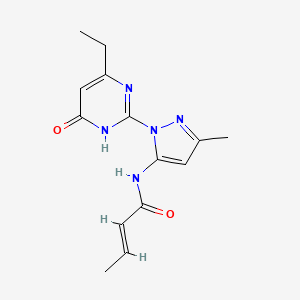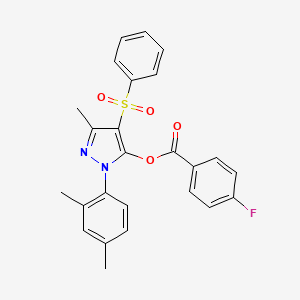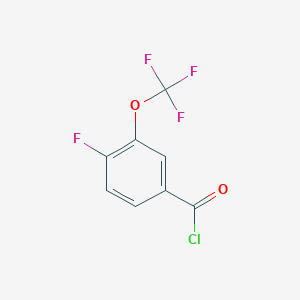![molecular formula C14H18ClN3O2 B2919019 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide CAS No. 887709-89-9](/img/structure/B2919019.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Activities
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide derivatives have been synthesized and evaluated for various biological activities. For instance, one study designed and synthesized a derivative, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, and found it to exhibit significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
Antimicrobial and Anticholinesterase Activities
Another study synthesized derivatives of this compound and evaluated them for antimicrobial and anticholinesterase activities. These derivatives showed notable antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were weaker than expected (Yurttaş et al., 2015).
Anticonvulsant Screening
Derivatives of this compound have also been investigated for their potential anticonvulsant activities. A study synthesized a series of these derivatives and found them to be potent in maximal electroshock seizure (MES) models, suggesting their potential as anticonvulsant agents (Ghodke et al., 2017).
Anticancer Activities
Research into the anticancer properties of this compound derivatives has been conducted as well. One study synthesized derivatives and found some of them to show notable anticancer activity (Tay et al., 2012).
Positive Inotropic Activity
Further research explored the positive inotropic activity of certain derivatives, which showed favorable in vitro activity compared to standard drugs. This indicates potential applications in cardiovascular diseases (Wu et al., 2012).
Pharmacokinetic and Lipophilicity Prediction
Studies have also focused on predicting the lipophilicity and pharmacokinetics of chloroacetamide derivatives, including these compounds, which is crucial for their potential as bioactive compounds (Vastag et al., 2018).
Herbicidal Activity
Interestingly, some derivatives have been found to have significant herbicidal activities, suggesting potential applications in agriculture (Okamoto et al., 1991).
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-11(19)17-6-8-18(9-7-17)13-4-2-12(3-5-13)16-14(20)10-15/h2-5H,6-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNDZOKSVLTBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)
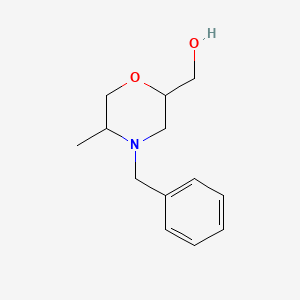
![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
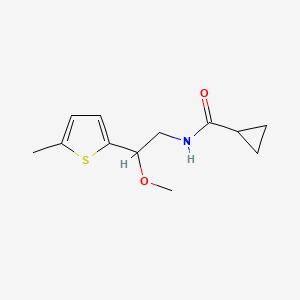
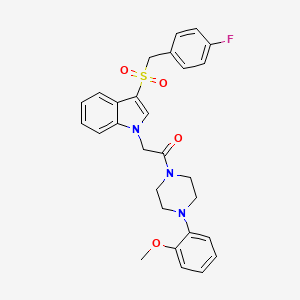
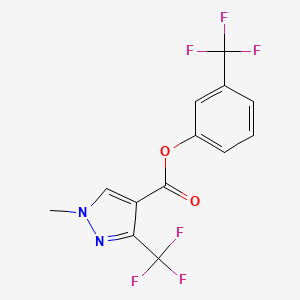
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)
